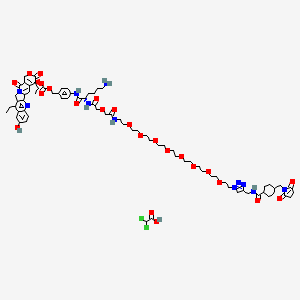
CL2A-SN-38 (dichloroacetic acid salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL2A-SN-38 (dichloroacetic acid salt) is a cleavable linker-based antibody-drug conjugate (ADC) that contains the topoisomerase I inhibitor SN-38 and a maleimidocaproyl linker . This compound has been linked to tumor-selective humanized antibodies, such as anti-Trop-2 (hRS7), to target SN-38 to tumor sites . It is primarily used in cancer research due to its potent cytotoxic effects on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
CL2A-SN-38 is synthesized by conjugating the topoisomerase I inhibitor SN-38 with a maleimidocaproyl linker . The synthesis involves the following steps:
Activation of SN-38: SN-38 is activated by reacting with a suitable activating agent to form an intermediate.
Linker Attachment: The activated SN-38 is then reacted with the maleimidocaproyl linker under controlled conditions to form the conjugate.
Purification: The resulting product is purified using chromatographic techniques to obtain CL2A-SN-38 in its pure form.
Industrial Production Methods
Industrial production of CL2A-SN-38 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of SN-38 and the linker are synthesized and activated.
Conjugation: The activated SN-38 is conjugated with the linker in large reactors under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
CL2A-SN-38 undergoes several types of chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in an acidic environment, leading to the release of SN-38.
Substitution: The maleimidocaproyl linker can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (pH < 5) are commonly used to induce hydrolysis of the linker.
Substitution: Nucleophilic reagents such as amines can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
CL2A-SN-38 has a wide range of scientific research applications, including:
Cancer Research: It is used to target and kill cancer cells by delivering SN-38 to tumor sites.
Drug Development: The compound is used in the development of new antibody-drug conjugates for cancer therapy.
Biological Studies: It is used to study the mechanisms of drug delivery and release in biological systems.
Pharmacokinetics: Researchers use CL2A-SN-38 to study the pharmacokinetics and biodistribution of antibody-drug conjugates.
Mechanism of Action
CL2A-SN-38 exerts its effects through the following mechanism:
Targeting Tumor Cells: The compound is linked to tumor-selective antibodies that bind to specific antigens on cancer cells.
Internalization and Release: Once bound, the conjugate is internalized by the cancer cell, and the acidic environment inside the cell induces hydrolysis of the linker, releasing SN-38.
Inhibition of Topoisomerase I: SN-38 inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to DNA damage and cell death.
Comparison with Similar Compounds
CL2A-SN-38 is unique compared to other similar compounds due to its specific linker and targeting mechanism. Similar compounds include:
T-DM1: An antibody-drug conjugate that uses a different cytotoxic agent and linker.
Sacituzumab Govitecan: Another ADC that uses SN-38 but with a different linker.
CL2A-SN-38 stands out due to its cleavable linker, which allows for controlled release of SN-38 in the acidic environment of tumor cells .
Properties
Molecular Formula |
C75H99Cl2N11O24 |
|---|---|
Molecular Weight |
1609.5 g/mol |
IUPAC Name |
[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid |
InChI |
InChI=1S/C73H97N11O22.C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);1H,(H,5,6)/t49?,51?,61-,73-;/m0./s1 |
InChI Key |
SNLXRMAUXQVOPQ-RGBFIJSISA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















